molecular formula C16H21FN2O5 B2776028 tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate CAS No. 1233958-46-7

tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate

Cat. No.: B2776028
CAS No.: 1233958-46-7
M. Wt: 340.351
InChI Key: QZZBMUKXSQHLNM-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C({16})H({21})FN({2})O({5}). This compound is notable for its structural complexity, featuring a piperidine ring substituted with a fluoro-nitrophenoxy group and a tert-butyl ester. It is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

    Introduction of the Fluoro-Nitrophenoxy Group: This step involves the nucleophilic aromatic substitution (S(_N)Ar) reaction where a fluoro-nitrophenol derivative reacts with the piperidine ring.

    Esterification: The final step is the esterification of the piperidine nitrogen with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve:

    Large-scale synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity of the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted by nucleophiles in S(_N)Ar reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of the fluoro group with various nucleophiles.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

Medicine

    Drug Development: Investigated for potential pharmacological activities and as a building block in drug synthesis.

Industry

    Material Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate exerts its effects depends on its application:

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions.

    Biological Systems: Interacts with specific molecular targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-chloro-6-nitrophenoxy)piperidine-1-carboxylate
  • tert-Butyl 4-(2-bromo-6-nitrophenoxy)piperidine-1-carboxylate

Uniqueness

  • Fluoro Substitution : The presence of a fluoro group imparts unique electronic properties, affecting the compound’s reactivity and interaction with biological targets.
  • Nitro Group : The nitro group can be reduced to an amino group, providing versatility in chemical modifications.

Properties

IUPAC Name

tert-butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O5/c1-16(2,3)24-15(20)18-9-7-11(8-10-18)23-14-12(17)5-4-6-13(14)19(21)22/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZBMUKXSQHLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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